Laurcetium bromide
Description
Laurcetium bromide, also known as dodecyl(2-ethoxy-2-oxoethyl)dimethylammonium bromide or Cethexonium, is a quaternary ammonium salt classified as an anti-infective disinfectant . Its molecular formula is C₁₈H₃₈BrNO₂, with a molecular weight of 380.41 g/mol and a CAS registry number of 1794-75-8 . Structurally, it comprises a dodecyl chain, a dimethylammonium group, and a 2-ethoxy-2-oxoethyl moiety, which distinguishes it from simpler quaternary ammonium compounds. This compound is utilized primarily for its antimicrobial properties, targeting pathogens through membrane disruption—a hallmark mechanism of quaternary ammonium disinfectants .
Structure
2D Structure
Properties
IUPAC Name |
dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIKFQHHOLTACB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939214 | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-75-8 | |
| Record name | 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurcetium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(2-ethoxy-2-oxoethyl)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LAURCETIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TGH6857X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Laurcetium Bromide can be synthesized through several methods, including:
Bromination of Alkenes: This involves the addition of bromine to an alkene in the presence of a catalyst such as iron bromide.
Substitution Reactions: Alcohols can be converted to alkyl bromides using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like acetic acid
Industrial Production Methods
Industrial production of this compound typically involves the large-scale bromination of alkenes or the use of brominating agents in continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Laurcetium Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles to form new compounds. For example, it can react with sodium hydroxide to form an alcohol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or reduced to form alkanes
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are common reagents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination: Alkenes.
Oxidation: Alcohols
Scientific Research Applications
Laurcetium Bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other brominated compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of flame retardants, agrochemicals, and as a catalyst in polymerization reactions .
Mechanism of Action
Laurcetium Bromide exerts its effects primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which then reacts with nucleophiles. This mechanism is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Laurcetium bromide belongs to the quaternary ammonium bromide (QAB) family, sharing functional similarities with compounds like benzalkonium bromide . Below is a detailed comparison based on structural, functional, and toxicological
Table 1: Comparative Analysis of this compound and Benzalkonium Bromide
Key Structural and Functional Differences
Benzalkonium bromide contains a benzyl group, which contributes to its broader solubility in aqueous and organic phases, making it versatile for formulations like hand sanitizers and surface disinfectants .
Applications :
- Laurcetium’s use is specialized in anti-infective contexts, whereas benzalkonium bromide is widely applied in both medical and household settings due to its proven efficacy .
Safety :
- Benzalkonium bromide has a well-characterized safety profile, whereas Laurcetium’s toxicological effects remain understudied .
Research Findings and Limitations
- Efficacy : While benzalkonium bromide’s antimicrobial mechanisms are extensively documented, this compound lacks comparable clinical studies. Its activity is inferred from structural similarities to other QABs .
Biological Activity
Laurcetium bromide, chemically represented as CHBrNO, is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The presence of bromine in the compound enhances its interaction with biological systems, potentially influencing various physiological processes.
1. Anticonvulsant Properties
This compound has been investigated for its anticonvulsant effects. A notable study highlighted its efficacy in treating refractory seizures in children. In two cases involving focal motor seizures with unconsciousness, the administration of potassium bromide (a related compound) resulted in the complete cessation of seizures, suggesting that bromides may have therapeutic potential in managing epilepsy .
3. Cytotoxic Effects
Research into the cytotoxic effects of this compound indicates potential applications in cancer treatment. Compounds structurally related to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is vital for reducing side effects during cancer therapy .
Case Study 1: Anticonvulsant Efficacy
In a clinical setting, two pediatric patients with refractory focal motor seizures were treated with potassium bromide. The treatment led to the complete cessation of seizures over several weeks, indicating the potential effectiveness of bromides in managing certain types of epilepsy .
Case Study 2: Oxidative Stress Mitigation
A study evaluated the antioxidant capacity of related compounds by measuring their ability to inhibit lipid peroxidation and scavenge free radicals. The results showed that these compounds could significantly reduce oxidative damage in cellular models, suggesting that this compound may possess similar protective qualities against oxidative stress .
Research Findings
Q & A
Q. How should experiments be designed to study this compound’s interaction with biological macromolecules?
- Methodology : Conduct fluorescence quenching assays with bovine serum albumin (BSA) to monitor binding kinetics. For DNA interactions, use ethidium bromide displacement assays monitored via UV-Vis (λ = 520 nm) and circular dichroism (CD). Perform melting curve analyses at varying ionic strengths (µNa⁺ = 2.0×10⁻³–2.2×10⁻² M) to evaluate stabilization/destabilization effects, as demonstrated in DNA-ligand studies .
Q. What methodologies are suitable for probing the thermal decomposition pathways of this compound?
- Methodology : Couple TGA with differential scanning calorimetry (DSC) to identify decomposition stages (e.g., loss of ethoxy groups at ~200°C). Use mass spectrometry (MS) to track volatile byproducts (e.g., CO₂, HBr). Model heat transfer dynamics using computational fluid dynamics (CFD), referencing lithium bromide absorber studies that correlate experimental and simulated thermal profiles .
Q. How can researchers evaluate the environmental persistence of this compound in aqueous systems?
- Methodology : Perform tracer tests with bromide ions (as proxies) in controlled wetland sediments. Monitor breakthrough curves using fluorescein dye and ion-specific electrodes, and fit data with advection-dispersion models. Compare attenuation rates (e.g., k = 0.05–0.15 day⁻¹) to assess mobility, as done in solute transport studies .
Notes
- Advanced questions emphasize methodological rigor, such as multivariate optimization (Q4) and computational modeling (Q6).
- Basic questions focus on foundational techniques (e.g., synthesis, spectroscopy) essential for reproducibility.
- References align with peer-reviewed studies on analogous bromide compounds, avoiding non-academic sources.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
